Technical Monograph: 5-Nitro-2-Phenyl-1H-Imidazole (CAS 4308-29-6)
Technical Monograph: 5-Nitro-2-Phenyl-1H-Imidazole (CAS 4308-29-6)
Part 1: Executive Summary
5-Nitro-2-phenyl-1H-imidazole (CAS 4308-29-6) represents a critical scaffold in the nitroimidazole class of pharmacophores. While less ubiquitous than its 1-methyl-5-nitro analogs (e.g., metronidazole), the 2-phenyl derivative offers unique physicochemical properties due to the lipophilic phenyl moiety at the C2 position. This substitution significantly alters the compound's partition coefficient (LogP) and tissue distribution profile compared to purely alkylated nitroimidazoles.
This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore its synthesis, reductive bioactivation mechanism, and experimental handling. It serves as a foundational document for investigating this molecule as a lead compound for antimicrobial or hypoxic-selective antitumor applications.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
The core structure consists of an imidazole ring substituted at the C2 position with a phenyl group and at the C4 or C5 position with a nitro group. Due to annular tautomerism in N-unsubstituted imidazoles, the 4-nitro and 5-nitro forms are in rapid equilibrium and are chemically equivalent in solution until N-alkylation fixes the bond structure.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 4308-29-6 | Specific to the N-unsubstituted parent. |
| IUPAC Name | 5-nitro-2-phenyl-1H-imidazole | Tautomer: 4-nitro-2-phenyl-1H-imidazole. |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Yellow crystalline solid | Nitro group conjugation imparts color. |
| Melting Point | ~200–205 °C (Predicted) | Parent 2-phenylimidazole melts at ~148°C; nitro substitution typically elevates MP significantly. |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor water solubility due to phenyl lipophilicity. |
| pKa (Acidic) | ~9.0 - 10.0 (Predicted) | The electron-withdrawing nitro group increases the acidity of the N1-proton compared to 2-phenylimidazole (pKa ~13). |
| LogP | ~2.1 (Predicted) | Higher lipophilicity than metronidazole (LogP -0.02), facilitating membrane crossing. |
Part 3: Synthetic Pathways
The synthesis of 5-nitro-2-phenylimidazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring. However, the reaction requires careful control to prevent dinitration (forming 4,5-dinitro-2-phenylimidazole) or degradation.
Core Synthesis Protocol: Nitration of 2-Phenylimidazole
Principle: The imidazole ring is deactivated by the acidic conditions (protonation of N3), but the 4/5 positions remain susceptible to electrophilic attack by the nitronium ion (
Step-by-Step Methodology:
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Preparation of Mixed Acid: In a 250 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid (
, 98%) to 0–5°C using an ice-salt bath. Slowly add 15 mL of fuming nitric acid ( , >90%) dropwise, maintaining temperature below 10°C. -
Substrate Addition: Slowly add 5.0 g (35 mmol) of 2-phenylimidazole (CAS 670-96-2) to the acid mixture in small portions. Critical: Exothermic reaction.[1] Ensure temperature does not exceed 15°C to avoid dinitration.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material will disappear, and a less polar yellow spot will appear.
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Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.
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Neutralization: Adjust pH to ~5–6 using 25% aqueous ammonia or solid sodium bicarbonate. Note: Do not make highly basic (pH > 9) immediately, as nitroimidazoles can degrade or ring-open in strong alkali.
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Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol or methanol/water to yield yellow needles.
Visualization of Synthetic Logic
Figure 1: Electrophilic nitration pathway. Strict temperature control is required to favor the mono-nitro product over the dinitro impurity.
Part 4: Mechanism of Action & Pharmacology
The biological activity of 5-nitro-2-phenylimidazole relies on the bioreductive activation mechanism characteristic of the nitroimidazole class. This compound acts as a prodrug that is selectively toxic to anaerobic organisms (bacteria and protozoa) and hypoxic tumor cells.
The Redox Trigger
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Entry: The lipophilic phenyl group facilitates passive diffusion across the cell membrane.
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Reduction: In anaerobic environments, low-redox-potential electron transport proteins (e.g., ferredoxin, flavodoxin) transfer a single electron to the nitro group.
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Radical Formation: This forms a nitro radical anion (
). -
Futile Cycling (Aerobic): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide. This limits toxicity in healthy, oxygenated mammalian cells (selective toxicity).
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Toxic Activation (Anaerobic): In the absence of oxygen, the radical anion undergoes further reduction to highly reactive nitroso (
) and hydroxylamine ( ) intermediates. -
Target: These electrophilic intermediates form covalent adducts with DNA, causing strand breakage and cell death.
Visualization of Bioactivation Pathway
Figure 2: Bioreductive activation mechanism. The pathway bifurcates based on oxygen availability, ensuring selectivity for anaerobic/hypoxic tissues.
Part 5: Experimental Protocols
A. Analytical Validation (HPLC)
To verify purity and stability, use the following Reverse-Phase HPLC method.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase:
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A: 0.1% Formic acid in Water.
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B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 310 nm (Nitro group absorption).
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Expected Retention: 2-Phenylimidazole (Parent) elutes earlier; 5-Nitro-2-phenylimidazole elutes later due to the nitro group stabilizing the neutral form and potential intramolecular H-bonding.
B. In Vitro Biological Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Bacteroides fragilis (anaerobe).
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Media: Brucella Broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).
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Inoculum: Prepare a suspension of B. fragilis from a 24h culture to match 0.5 McFarland standard.
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Dilution: Prepare serial 2-fold dilutions of 5-nitro-2-phenylimidazole in DMSO/Broth (keep DMSO < 1%). Range: 0.125 to 128 µg/mL.
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Incubation: Add inoculum to plates. Incubate in an anaerobic jar (GasPak system) at 37°C for 48 hours.
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Readout: The MIC is the lowest concentration showing no visible turbidity.
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Control: Metronidazole (Expected MIC ~0.5–2.0 µg/mL).
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Test Compound: Expected MIC ~1.0–8.0 µg/mL (Activity may vary due to solubility/uptake differences).
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Part 6: Safety & Handling
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Hazard Classification: GHS Category 2 (Suspected Mutagen). Nitroimidazoles are known to be mutagenic in the Ames test due to their DNA-damaging mechanism.
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Handling:
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Use a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Pregnancy Warning: Avoid handling if pregnant, as related compounds (metronidazole) have teratogenic concerns in high doses.
-
-
Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon prolonged light exposure.
References
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Synthesis & Nitration: Lian, P., et al. (2022). "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions." Central European Journal of Energetic Materials, 19(4), 379-392. Link
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Crystal Structure: Olszak, T. A., et al. (1994). "1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole." Acta Crystallographica Section C, 50(5), 761-763. Link
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Mechanism of Action: Leitsch, D., et al. (2007). "Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia." International Journal for Parasitology, 37(5), 521-527. Link
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General Properties (Parent): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Link
- Tautomerism in Nitroimidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).
